Diethyl 2-(4-methoxyphenyl)malonate
Overview
Description
Diethyl 2-(4-methoxyphenyl)malonate is an organic compound with the molecular formula C14H18O5. It is a diethyl ester of malonic acid, substituted with a 4-methoxyphenyl group. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-methoxyphenyl)malonate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-methoxyphenyl)malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.
Decarboxylation: Heating the malonic acid derivative results in decarboxylation, forming a substituted acetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Decarboxylation: The reaction typically requires heating under reflux conditions.
Major Products Formed
Alkylation: Substituted malonates
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl 2-(4-methoxyphenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates due to its ability to form diverse derivatives.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-(4-methoxyphenyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then undergo nucleophilic substitution reactions with electrophiles. This reactivity is utilized in various synthetic transformations, including alkylation and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl phenylmalonate
- Diethyl 2-(4-chlorophenyl)malonate
Uniqueness
Diethyl 2-(4-methoxyphenyl)malonate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics .
Properties
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-67-3 | |
Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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